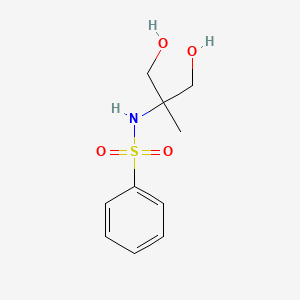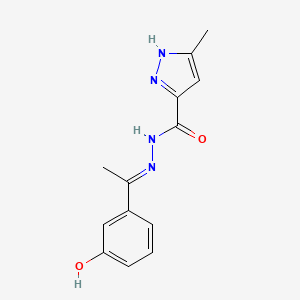![molecular formula C18H15ClN2O2S3 B11976665 2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11976665.png)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of the 4-CL-BENZYL Group: The 4-chlorobenzyl group can be introduced through nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable thiadiazole derivative.
Attachment of the 4-METHOXY-PH Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: Thiadiazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of advanced materials such as polymers and nanomaterials.
Biology
Antimicrobial Agents: Thiadiazole derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Some thiadiazole compounds exhibit cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Medicine
Anti-inflammatory Agents: Thiadiazole derivatives have been investigated for their anti-inflammatory properties.
Antioxidants: These compounds may also possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Industry
Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides due to their biological activity.
Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.
作用机制
The mechanism of action of 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE involves interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to its therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE: Similar structure but lacks the 4-chloro substituent.
2-((5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE: Similar structure but lacks the benzylthio group.
Uniqueness
The presence of both the 4-chlorobenzyl and 4-methoxyphenyl groups in 2-((5-((4-CL-BENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-1-(4-METHOXY-PH)ETHANONE may confer unique biological activities and chemical properties compared to similar compounds.
属性
分子式 |
C18H15ClN2O2S3 |
|---|---|
分子量 |
423.0 g/mol |
IUPAC 名称 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H15ClN2O2S3/c1-23-15-8-4-13(5-9-15)16(22)11-25-18-21-20-17(26-18)24-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3 |
InChI 键 |
NHHOMGQPNATHEV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976586.png)
![methyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976590.png)
![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)

![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)


![N-[4-[[1-(2-methylphenyl)-2H-imidazo[4,5-b]quinoxalin-3-yl]sulfonyl]phenyl]acetamide](/img/structure/B11976624.png)
![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)
![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B11976641.png)
![4-{(E)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B11976656.png)
![methyl (2Z)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976664.png)
![2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11976667.png)

